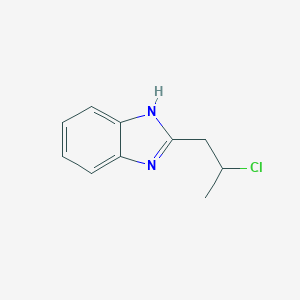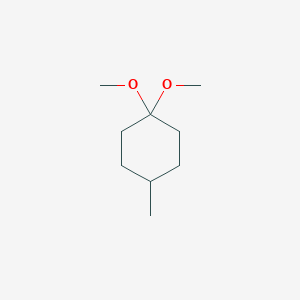
1,1-Dimethoxy-4-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-4-methylcyclohexane, also known as DMCM, is a cyclic chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a colorless liquid with a faint odor that is soluble in water and organic solvents. It is commonly used as a sedative and anesthetic in laboratory experiments due to its ability to induce sleep and reduce anxiety.
Wirkmechanismus
The exact mechanism of action of 1,1-Dimethoxy-4-methylcyclohexane is not fully understood, but it is believed to act on the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of neurons in the brain, and 1,1-Dimethoxy-4-methylcyclohexane is thought to enhance the activity of this receptor, leading to sedation and anxiolysis.
Biochemische Und Physiologische Effekte
1,1-Dimethoxy-4-methylcyclohexane has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce heart rate and blood pressure, as well as decrease respiration rate. It also has a muscle relaxant effect, making it useful in surgical procedures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Dimethoxy-4-methylcyclohexane in laboratory experiments is its ability to induce sleep and reduce anxiety in animals. This makes it an effective tool for studying the effects of various drugs and treatments on sleep and anxiety. However, 1,1-Dimethoxy-4-methylcyclohexane has some limitations as well. It has a relatively short duration of action, which can make it difficult to use in longer experiments. It also has a narrow therapeutic window, meaning that it can be toxic at higher doses.
Zukünftige Richtungen
There are a number of future directions for research on 1,1-Dimethoxy-4-methylcyclohexane. One area of interest is in developing new analogs of 1,1-Dimethoxy-4-methylcyclohexane that have improved pharmacological properties, such as longer duration of action and a wider therapeutic window. Another area of interest is in studying the effects of 1,1-Dimethoxy-4-methylcyclohexane on different types of animals, including humans. Finally, there is interest in studying the potential therapeutic uses of 1,1-Dimethoxy-4-methylcyclohexane, such as in the treatment of anxiety disorders or sleep disorders.
Synthesemethoden
1,1-Dimethoxy-4-methylcyclohexane can be synthesized through the reaction of 4-methylcyclohexanone and methanol in the presence of an acid catalyst. The reaction yields 1,1-Dimethoxy-4-methylcyclohexane as the primary product, along with small amounts of other byproducts.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-4-methylcyclohexane has been widely used in scientific research as a sedative and anesthetic for animal studies. It has been shown to induce sleep and reduce anxiety in animals, making it an effective tool for studying the effects of various drugs and treatments on sleep and anxiety.
Eigenschaften
CAS-Nummer |
18349-20-7 |
|---|---|
Produktname |
1,1-Dimethoxy-4-methylcyclohexane |
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1,1-dimethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
VXNHBWMUGIGEMD-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(OC)OC |
Kanonische SMILES |
CC1CCC(CC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



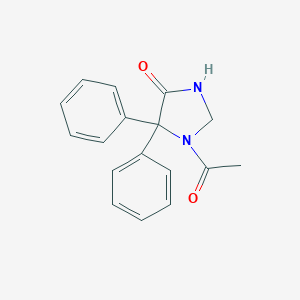
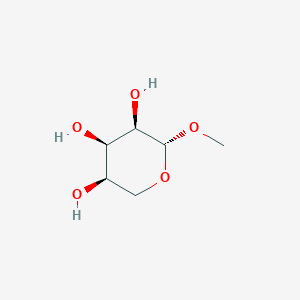
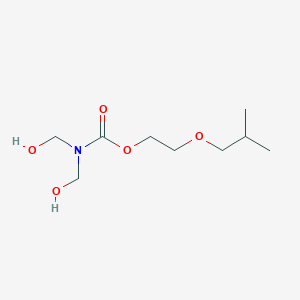
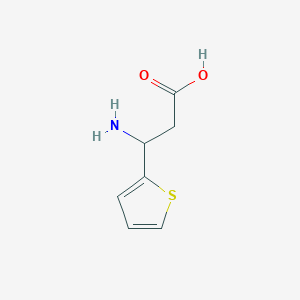
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
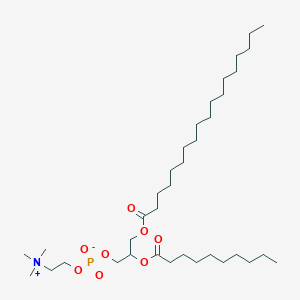
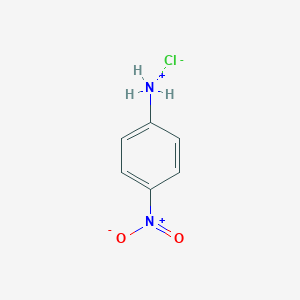
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
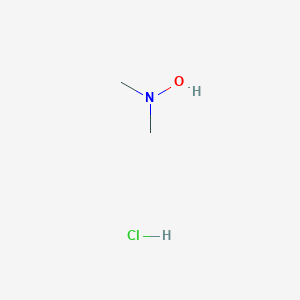
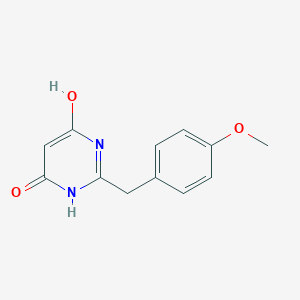
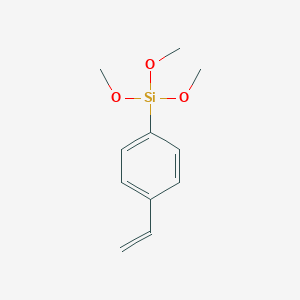
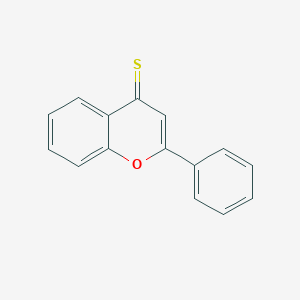
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
